molecular formula C28H21N3O B15004617 [2-Methyl-4-(naphthalen-1-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone

[2-Methyl-4-(naphthalen-1-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone

Cat. No.: B15004617
M. Wt: 415.5 g/mol
InChI Key: GCOXAXKYNNXZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-(1-naphthyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone is a complex heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles This compound is characterized by its unique structure, which includes a naphthyl group, a dihydropyrimido ring, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(1-naphthyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methyl-4-(1-naphthyl)-1,4-dihydropyrimidine with benzimidazole derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(1-naphthyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, 2-methyl-4-(1-naphthyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone has been studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent for various diseases. Its structural features allow it to interact with specific biological targets, making it a candidate for the development of new drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 2-methyl-4-(1-naphthyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-4-(1-naphthyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone apart is its unique combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H21N3O

Molecular Weight

415.5 g/mol

IUPAC Name

(2-methyl-4-naphthalen-1-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)-phenylmethanone

InChI

InChI=1S/C28H21N3O/c1-18-25(27(32)20-11-3-2-4-12-20)26(22-15-9-13-19-10-5-6-14-21(19)22)31-24-17-8-7-16-23(24)30-28(31)29-18/h2-17,26H,1H3,(H,29,30)

InChI Key

GCOXAXKYNNXZKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC5=CC=CC=C54)C(=O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.